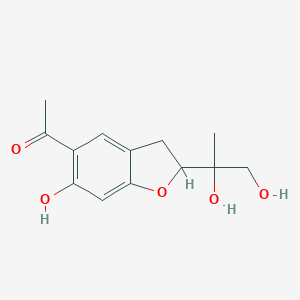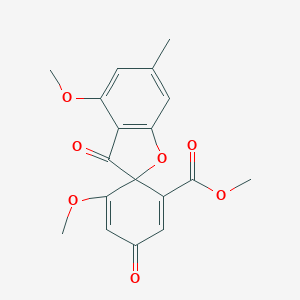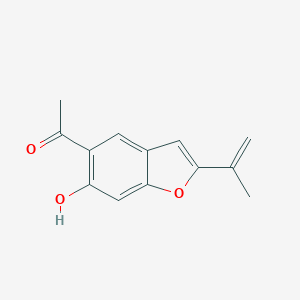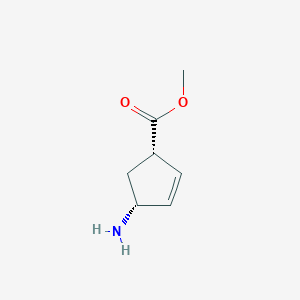
6-Methyl-2-phenyl-1,3-benzothiazole
Übersicht
Beschreibung
“6-Methyl-2-phenyl-1,3-benzothiazole” is a compound with the molecular formula C14H11NS . It’s a part of the benzothiazole family, which is a privileged scaffold in the field of synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “6-Methyl-2-phenyl-1,3-benzothiazole”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2-phenyl-1,3-benzothiazole” consists of a benzothiazole ring with a methyl group at the 6th position and a phenyl group at the 2nd position . The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .
Chemical Reactions Analysis
Benzothiazole derivatives, including “6-Methyl-2-phenyl-1,3-benzothiazole”, can undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
6-Methyl-2-phenyl-1,3-benzothiazole derivatives have shown promising antimicrobial activity. A study by Patel and Shaikh (2010) found that certain compounds with this structure were effective against both Gram-positive and Gram-negative bacteria, as well as several fungal species (Patel & Shaikh, 2010).
Antitumor Properties
This compound has also been investigated for its antitumor properties. Hutchinson et al. (2001) demonstrated the potent cytotoxic effects of fluorinated 2-(4-aminophenyl)benzothiazoles in human breast cancer cell lines (Hutchinson et al., 2001). Additionally, Bradshaw and Westwell (2004) explored the development of benzothiazole-based antitumor agents, focusing on their selective uptake and action in tumor cells (Bradshaw & Westwell, 2004).
Anti-Inflammatory Activity
Srivastav, Salahuddin, and Shantakumar (2009) synthesized novel quinazolines-4-one derivatives of 6-Methyl-2-phenyl-1,3-benzothiazole, which exhibited notable anti-inflammatory activity (Srivastav, Salahuddin, & Shantakumar, 2009).
Anthelmintic Activity
Sarkar, Dwivedi, and Chauhan (2013) reported on the synthesis of novel ureas derivatives of 6-fluoro-7-chloro-1,3-benzothiazol-2-yl, exhibiting significant anthelmintic activity (Sarkar, Dwivedi, & Chauhan, 2013).
Wirkmechanismus
Target of Action
6-Methyl-2-phenyl-1,3-benzothiazole has been found to exhibit potent activity against Mycobacterium tuberculosis, suggesting that it targets the DprE1 enzyme, a crucial component in the cell wall biosynthesis of the bacteria . This compound also shows significant affinity for amyloid deposits, indicating its potential role in Alzheimer’s disease research .
Mode of Action
The compound interacts with its targets, leading to changes in their normal functioning. For instance, in the case of M. tuberculosis, it inhibits the DprE1 enzyme, disrupting the cell wall biosynthesis and thereby inhibiting the growth of the bacteria . The exact mode of interaction with amyloid deposits is still under investigation .
Biochemical Pathways
The primary biochemical pathway affected by 6-Methyl-2-phenyl-1,3-benzothiazole is the cell wall biosynthesis in M. tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall .
Pharmacokinetics
One study suggests that a derivative of this compound can cross the blood-brain barrier, which is crucial for its potential use in alzheimer’s disease research .
Result of Action
The inhibition of the DprE1 enzyme by 6-Methyl-2-phenyl-1,3-benzothiazole leads to the disruption of cell wall biosynthesis in M. tuberculosis, resulting in the inhibition of bacterial growth . In the context of Alzheimer’s disease, the compound’s high affinity for amyloid deposits suggests it could potentially be used to detect these deposits in the brain .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methyl-2-phenyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXGMQKTMUWZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-phenyl-1,3-benzothiazole | |
CAS RN |
10205-58-0 | |
| Record name | 6-Methyl-2-phenylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10205-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-METHYL-2-PHENYLBENZOTHIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















